2-Aminomethyl-5-furan-3-yl-pyridin-4-ol
CAS No.:
Cat. No.: VC13886502
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 2-(aminomethyl)-5-(furan-3-yl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C10H10N2O2/c11-4-8-3-10(13)9(5-12-8)7-1-2-14-6-7/h1-3,5-6H,4,11H2,(H,12,13) |
| Standard InChI Key | MBTSARDSUMHMKU-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=C1C2=CNC(=CC2=O)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Aminomethyl-5-furan-3-yl-pyridin-4-ol consists of a pyridine ring substituted at three positions:
-
Position 2: An aminomethyl group (-CH₂NH₂), which introduces basicity and potential hydrogen-bonding capabilities.
-
Position 5: A furan-3-yl group, a five-membered aromatic oxygen heterocycle known for enhancing metabolic stability in drug candidates.
-
Position 4: A hydroxyl group (-OH), contributing to solubility and acidity (pKa ≈ 8–10 for pyridinols).
The compound’s IUPAC name, 2-(aminomethyl)-5-(furan-3-yl)-1H-pyridin-4-one, reflects its tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, a feature common to hydroxypyridines .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Canonical SMILES | C1=COC=C1C2=CNC(=CC2=O)CN | |
| InChI Key | MBTSARDSUMHMKU-UHFFFAOYSA-N | |
| PubChem CID | 42625984 |
Spectroscopic and Computational Data
The Standard InChI (InChI=1S/C10H10N2O2/c11-4-8-3-10(13)9(5-12-8)7-1-2-14-6-7/h1-3,5-6H,4,11H2,(H,12,13)) provides a machine-readable representation of its connectivity and stereochemistry. Computational models predict a planar pyridine ring with the furan and aminomethyl groups adopting equatorial orientations to minimize steric strain. Infrared (IR) spectroscopy of analogous compounds reveals characteristic N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) from the pyridone tautomer .
Synthetic Methodologies and Optimization
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the 5-position of the pyridine ring requires directing groups or careful control of reaction kinetics.
-
Tautomer Stabilization: The 4-hydroxypyridine ↔ 4-pyridone equilibrium complicates isolation; pH-controlled crystallization (e.g., at pH 6–7) may favor the desired form .
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s solubility profile is biphasic:
-
Hydrophilic Character: The hydroxyl and aminomethyl groups confer water solubility (estimated 5–10 mg/mL at 25°C).
-
Lipophilic Contributions: The furan ring enhances permeability across biological membranes (calculated logP ≈ 1.56) .
Stability studies of analogs indicate susceptibility to oxidative degradation at the furan ring, necessitating storage under inert atmospheres .
Inferred Bioactivity
Though direct assays are unavailable, structurally related compounds exhibit:
-
Antimicrobial Effects: Pyridine derivatives with electron-withdrawing substituents inhibit bacterial dihydrofolate reductase (DHFR) .
-
Neurological Activity: Aminomethylpyridines modulate GABA-A receptors, suggesting potential anxiolytic or anticonvulsant applications .
-
Antioxidant Capacity: Furan-containing phenols scavenge free radicals via H-atom transfer from the hydroxyl group.
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Activity | EC₅₀/IC₅₀ | Source |
|---|---|---|---|
| 5-Deoxypyridoxamine | Antioxidant | 12 µM | |
| Triazolo-pyridine derivatives | GABA-A modulation | 0.8 nM | |
| Pyrano[2,3-c]pyrazoles | Anti-inflammatory | 5 µM |
Future Research Directions
Priority Investigations
-
Synthetic Scalability: Developing one-pot methodologies using green solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolites).
-
ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro to prioritize in vivo studies.
-
Target Identification: High-throughput screening against kinase, GPCR, and ion channel libraries to uncover novel mechanisms.
Technological Integration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume